molecular formula C17H26N4O4 B2863997 tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 1796904-27-2

tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B2863997
CAS No.: 1796904-27-2
M. Wt: 350.419
InChI Key: WNQLSUQIPOOKRJ-UHFFFAOYSA-N
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Description

tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of carbamate esters. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrazole moiety, and a tetrahydrofuran group. It is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Moiety: This step involves the reaction of hydrazine with a diketone to form the pyrazole ring.

    Introduction of the Tetrahydrofuran Group: The tetrahydrofuran group is introduced through a nucleophilic substitution reaction.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized via a cyclization reaction involving an amine and a diester.

    Carbamoylation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the tetrahydrofuran group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it useful in the development of enzyme inhibitors.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as a lead compound in the development of drugs targeting specific enzymes and receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. The tetrahydrofuran and pyrazole moieties play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-((tetrahydrofuran-3-yl)amino)pyrrolidine-1-carboxylate
  • tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-3-yl)carbamoyl)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 2-[[1-(oxolan-3-yl)pyrazol-4-yl]carbamoyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4/c1-17(2,3)25-16(23)20-7-4-5-14(20)15(22)19-12-9-18-21(10-12)13-6-8-24-11-13/h9-10,13-14H,4-8,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQLSUQIPOOKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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